2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a methylanilino group, and an oxolan-2-ylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine.
Coupling with oxolan-2-ylmethylamine: The benzenesulfonyl intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfonyl-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a benzyl group instead of a benzenesulfonyl group.
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a methoxy group on the aniline ring.
Uniqueness
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-8-5-6-12-19(16)22(27(24,25)18-10-3-2-4-11-18)15-20(23)21-14-17-9-7-13-26-17/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQOCJBTJBAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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